molecular formula C21H14FN5O2 B2726208 2-(3-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251670-68-4

2-(3-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2726208
CAS RN: 1251670-68-4
M. Wt: 387.374
InChI Key: HATZMNGHKHLIOA-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups including a fluorobenzyl group, a phenyl group, an oxadiazole ring, and a triazolopyridinone ring. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and triazolopyridinone rings are heterocyclic structures that contain nitrogen and oxygen atoms in addition to carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of a fluorine atom could make the compound more lipophilic, potentially affecting its solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s being used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

Without specific studies, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, such as investigating its biological activity or studying its reactivity with other chemicals .

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN5O2/c22-16-9-4-6-14(12-16)13-27-21(28)26-11-5-10-17(19(26)24-27)20-23-18(25-29-20)15-7-2-1-3-8-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATZMNGHKHLIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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